molecular formula C17H19NO3 B10962157 6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B10962157
M. Wt: 285.34 g/mol
InChI Key: MOJZUSKJMOBDJA-UHFFFAOYSA-N
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Description

4-{[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER is an organic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

6-methoxy-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H19NO3/c1-19-15-5-3-13(4-6-15)10-18-11-14-9-16(20-2)7-8-17(14)21-12-18/h3-9H,10-12H2,1-2H3

InChI Key

MOJZUSKJMOBDJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)OC)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then further reacted with methoxybenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

4-{[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazine ring is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER stands out due to its methoxy substitution, which imparts unique chemical and biological properties

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